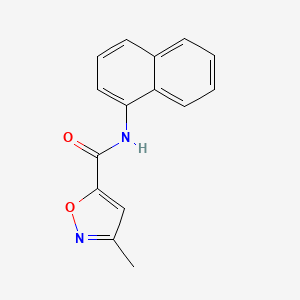![molecular formula C18H15ClFN3O B7457156 5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7457156.png)
5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide, also known as CFPEB, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit a range of interesting biological activities.
Aplicaciones Científicas De Investigación
5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of interesting biological activities, including the ability to modulate the activity of glutamate receptors. Glutamate is the major excitatory neurotransmitter in the brain and plays a critical role in a variety of physiological processes, including learning and memory. This compound has been found to enhance the activity of certain types of glutamate receptors, which has led to its investigation as a potential treatment for cognitive disorders such as Alzheimer's disease.
Mecanismo De Acción
5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide acts as a positive allosteric modulator of AMPA receptors, which are a type of glutamate receptor. It binds to a specific site on the receptor and enhances its activity, leading to increased synaptic transmission. This mechanism of action is thought to underlie its potential therapeutic effects in cognitive disorders.
Biochemical and physiological effects:
This compound has been found to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to increase the release of certain neurotransmitters, including acetylcholine and dopamine, which are involved in learning and memory. Additionally, this compound has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide is its specificity for AMPA receptors, which allows for targeted modulation of glutamate signaling. However, its potency and efficacy can vary depending on the specific subtype of AMPA receptor being targeted. Additionally, its effects on other neurotransmitter systems and potential off-target effects are not yet fully understood.
Direcciones Futuras
Further research is needed to fully understand the potential therapeutic applications of 5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, its effects on other neurotransmitter systems and potential off-target effects should be further investigated. Finally, the development of more potent and selective this compound analogs could lead to the development of new and improved therapeutic agents.
Métodos De Síntesis
The synthesis of 5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide involves the reaction of 5-chloro-2-fluorobenzoyl chloride with 1-phenyl-4-pyrazoleethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The overall yield of the synthesis is reported to be around 50%.
Propiedades
IUPAC Name |
5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O/c19-14-6-7-17(20)16(10-14)18(24)21-9-8-13-11-22-23(12-13)15-4-2-1-3-5-15/h1-7,10-12H,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMPJRSWUCJWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCNC(=O)C3=C(C=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)



![2-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7457104.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B7457125.png)



![1-(4-chlorobenzoyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidine-3-carboxamide](/img/structure/B7457147.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-2-(1-phenylpyrazol-4-yl)acetamide](/img/structure/B7457163.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7457166.png)